molecular formula NiO B3417631 Nickel(II) oxide CAS No. 34492-97-2

Nickel(II) oxide

Cat. No.: B3417631
CAS No.: 34492-97-2
M. Wt: 74.693 g/mol
InChI Key: GNRSAWUEBMWBQH-UHFFFAOYSA-N
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Description

Nickel(II) oxide (NiO) is a significant p-type semiconductor material with a wide band gap, making it a subject of extensive research in numerous advanced technological fields. A primary application is in energy storage, where NiO is investigated as a versatile electrode material for supercapacitors due to its high theoretical capacitance, and as a component in the development of lithium-ion batteries [https://pubs.rsc.org/en/content/articlehtml/2020/ta/d0ta02830e]. In catalysis, NiO nanoparticles serve as efficient and cost-effective catalysts for various reactions, including the oxygen evolution reaction (OER) in water splitting and the degradation of organic pollutants [https://www.sciencedirect.com/science/article/abs/pii/S0926337318307336]. Its functional properties are also leveraged in the creation of chemical sensors for detecting gases, as well as in electrochromic devices and resistive random-access memory (RRAM) [https://www.mdpi.com/2079-4991/11/8/2026]. This product is provided as a high-purity nanopowder to facilitate cutting-edge materials science and chemistry research. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

oxonickel
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InChI

InChI=1S/Ni.O
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InChI Key

GNRSAWUEBMWBQH-UHFFFAOYSA-N
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Canonical SMILES

O=[Ni]
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Molecular Formula

NiO
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DSSTOX Substance ID

DTXSID001033642
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Molecular Weight

74.693 g/mol
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Physical Description

Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992), Dry Powder, Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Green solid, insoluble in water; [Merck Index], Black powder; Insoluble in water; [BDH Laboratory Supplies MSDS], GREEN-TO-BLACK CRYSTALLINE POWDER.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 0.11 MG/100 ML @ 20 °C, SOL IN ACIDS; AMMONIUM HYDROXIDE, Insol in caustic solutions, SOL IN POTASSIUM CYANIDE, Insoluble in water; soluble in acids, Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble)
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Density

6.67 (NTP, 1992) - Denser than water; will sink, 6.72, 6.7 g/cm³
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992)
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Impurities

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur.
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Color/Form

Green powder, Greenish-black cubic crystals, Yellow when hot

CAS No.

1313-99-1, 34492-97-2, 11099-02-8
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Melting Point

3603 °F (NTP, 1992), 1955 °C
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Synthesis Methodologies for Tailored Nickel Ii Oxide Structures

Solution-Based Approaches for Nickel(II) Oxide Fabrication

Solution-based methods offer versatile pathways for synthesizing this compound nanomaterials and thin films, allowing for control over morphology, particle size, and crystallinity through careful manipulation of reaction parameters.

Co-precipitation Techniques for this compound Nanostructures

Co-precipitation is a widely used, cost-effective method for synthesizing this compound nanoparticles. This technique typically involves the simultaneous precipitation of nickel precursors in a solution, often followed by calcination to form the desired NiO phase. The use of capping agents and control over pH are crucial for tailoring particle size and morphology.

Research Findings:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium hydroxide (B78521) (NaOH) are common precursors for co-precipitation, yielding face-centered cubic (FCC) NiO structures kashanu.ac.irresearchgate.net.

The pH of the reaction significantly influences the resulting NiO nanostructures, with different pH values leading to variations in particle size and morphology. For instance, a pH of 6 resulted in smaller average particle sizes (around 8.5 nm) and uniform nanorod distribution compared to a pH of 12 researchgate.net.

Capping agents like ethylenediaminetetraacetic acid (EDTA) have been shown to produce smaller NiO nanoparticles compared to uncapped samples, while also enhancing surface magnetization properties scispace.comresearchgate.net. Citric acid has also been employed as a capping agent, contributing to the formation of NiO nanoparticles with sizes less than 25 nm researchgate.net.

Calcination is often required to convert intermediate nickel hydroxide phases into NiO. Temperatures around 400-500 °C are frequently used researchgate.netmdpi.comresearchgate.netelectrochemsci.org. For example, calcination at 450 °C for 2 hours for NiO precursors yielded pure NiO mdpi.com.

The optical properties, such as the band gap, are influenced by the synthesis conditions. NiO nanoparticles synthesized via co-precipitation can exhibit band gaps around 3.21 eV researchgate.net.

Table 2.1.1: Summary of Co-precipitation Synthesis Parameters and Properties for NiO Nanostructures

MethodPrecursorsCapping Agent / AdditiveCalcination Temp (°C)Particle Size (nm)MorphologyBand Gap (eV)Reference
Co-precipitationNiCl₂·6H₂O, NaOHCitric Acid450< 25Nanoparticles- researchgate.net
Co-precipitationNi(NO₃)₂·6H₂O, NaOHCitric Acid400< 25Nanoparticles3.21 researchgate.net
Co-precipitationNiCl₂·6H₂O, NaOHEDTA (0.1 M)50028–33Nanoparticles- researchgate.net
Co-precipitationNi(NO₃)₂·6H₂O, NaOH-4008.5 (pH=6)Nanorods (pH=6)- researchgate.net
Co-precipitationNi(NO₃)₂·6H₂O, NaOH-400Larger (pH=12)Spherical (pH=12)- researchgate.net
Co-precipitationNi(NO₃)₂·6H₂O, NaOHCTAB400< 25Nanoparticles2.81 researchgate.net
Co-precipitationNi(NO₃)₂·6H₂O, NaOH-40010–12Spherical- nih.gov
Co-precipitationNi(NO₃)₂·6H₂O, NH₄OH, Urea-4009Nanoparticles- researchgate.net

Sol-Gel Synthesis of this compound Materials

The sol-gel method offers precise control over stoichiometry and homogeneity, enabling the fabrication of NiO materials with tunable properties. This process typically involves the hydrolysis and condensation of metal alkoxides or salts to form a sol, which then gels and is subsequently dried and calcined.

Research Findings:

Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) is a commonly used precursor in sol-gel synthesis jst.go.jpmdpi.com.

The use of surfactants or stabilizers, such as Poly(alkylene oxide) block copolymer jst.go.jp or gelatin mdpi.com, can influence the formation and morphology of NiO nanoparticles. Gelatin, for instance, was used to create nanosphere-shaped NiO particles mdpi.com.

Calcination temperatures play a critical role in the transformation of precursor gels into crystalline NiO. Temperatures ranging from 200 °C to 500 °C have been investigated nih.gov. Annealing at 400 °C typically results in the formation of NiO, while higher temperatures (e.g., 500 °C) can affect optical properties like transparency and band gap nih.gov.

NiO films prepared via sol-gel spin-coating exhibit granular morphology up.ac.za. The crystallinity, grain size, and electrical conductivity are dependent on the processing temperature up.ac.za.

The optical band gap of NiO films produced by sol-gel methods typically falls within the range of 3.55 eV to 3.92 eV, with values decreasing slightly with increasing annealing temperature nih.govnaturalspublishing.com.

Table 2.1.2: Summary of Sol-Gel Synthesis Parameters and Properties for NiO Materials

MethodPrecursorsStabilizer/SurfactantCalcination Temp (°C)Particle Size (nm)MorphologyBand Gap (eV)Resistivity (Ω·cm)Reference
Sol-GelNi(NO₃)₂·6H₂OPoly(alkylene oxide)573 K (840 °C)-Nanoparticles-- jst.go.jp
Sol-GelNi(NO₃)₂·6H₂OGelatin80 °C (drying)-Nanospheres-- mdpi.com
Sol-GelNi(NO₃)₂·6H₂O-200-5008Nanoparticles3.55- naturalspublishing.com
Sol-GelNi(NO₃)₂·6H₂O-400-Films3.68–3.924.8 × 10⁻³ nih.gov
Sol-GelNi(NO₃)₂·6H₂O-200-500-Granular films-- up.ac.za

Hydrothermal and Solvothermal Routes for this compound Morphologies

Hydrothermal and solvothermal synthesis methods utilize water or organic solvents under elevated temperature and pressure in a sealed vessel to promote the crystallization and growth of nanomaterials. These techniques are highly effective for controlling the morphology and size of NiO structures.

Research Findings:

Hydrothermal Synthesis: This method allows for the formation of various NiO morphologies by adjusting parameters such as temperature, precursor concentration, pH, and the presence of surfactants.

Temperatures between 100 °C and 220 °C have been used to produce nanoparticles, nanorods, and nanoworms researchgate.netrsc.org. Higher temperatures generally lead to larger particle sizes researchgate.net.

The ratio of reactants, such as NaOH to NiSO₄, can dictate the crystal phase (α-Ni(OH)₂ or β-Ni(OH)₂) and morphology, including nanobelts, nanowires, and nanoplates nih.gov.

Surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) can influence particle growth and morphology, leading to flower-like structures researchgate.net or controlling particle size researchgate.net. Polyvinylpyrrolidone (PVP) has also been used to control particle size within 40-45 nm sioc-journal.cn.

Urea can act as a precipitating agent, influencing particle morphology, with a Ni:urea molar ratio of 1:2 in a water/ethanol mixture and CTAB yielding uniform flower-like NiO with a high surface area (62.97 m²/g) researchgate.net.

NiO microspheres assembled from nanoplate/nanosheet structures were obtained by thermal decomposition of β-Ni(OH)₂ precursors synthesized hydrothermally at 320 °C for 3 hours, yielding a BET surface area of 160 m²/g acs.org.

Solvothermal Synthesis: Similar to hydrothermal methods, solvothermal synthesis employs organic solvents and offers control over morphology.

Using nickel acetylacetonate (B107027), oleic acid, and oleylamine (B85491) in octadecene at 200 °C for 8 hours, with PVP as a surfactant, resulted in NiO nanoparticles with sizes of 40-45 nm and a band gap of 3.5-3.7 eV sioc-journal.cn.

Solvothermal methods can produce diverse morphologies such as microspheres, sheet clusters, and hexagonal microparticles by varying solvents and stabilizers mdpi.com. NiO with disc or sphere morphology demonstrated high selectivity (near 100%) and conversion (around 90%) in CO₂ methanation mdpi.com.

A one-pot solvothermal strategy using N,N-dimethylformamide (DMF) as a solvent and CTAB as an additive can yield NiO nanoparticles with diameters of approximately 4.5 nm researchgate.net.

Table 2.1.3: Summary of Hydrothermal and Solvothermal Synthesis Parameters and Properties for NiO

MethodPrecursorsSolvent/MediumStabilizer/SurfactantTemp (°C)Time (h)Particle Size (nm)MorphologyBand Gap (eV)Reference
SolvothermalNi(Ac)₂·4H₂OMethanol (B129727)-2004~40-45Spherical3.5–3.7 sioc-journal.cn
SolvothermalNi(NO₃)₂·6H₂ODMF-18012-Spherical, disc- mdpi.com
SolvothermalNi(NO₃)₂·6H₂ODMFCTAB2004~4.5Nanoparticles- researchgate.net
HydrothermalNiCl₂, NaC₂O₄H₂O, Ethylene Glycol-100-22012VariesNanoparticles, nanorods, nanoworms- researchgate.net
HydrothermalNi(NO₃)₂, UreaH₂O/EthanolCTAB---Flower-like- researchgate.net
HydrothermalNiSO₄, NaOHH₂O---VariesNanobelts, nanowires, nanoplates- nih.gov
HydrothermalNi(OH)₂ precursor--3203-Microspheres (assembled from nanoplate/nanosheet)- acs.org
HydrothermalNi(NO₃)₂, UreaH₂O2-hydroxyethyl cellulose (B213188)13013VariesUniform shape (urea), different from cellulose-based- ekb.eg
HydrothermalNi(NO₃)₂, UreaH₂O----Nanoparticles, porous structures, multi-shelled microspheres (pH dependent)- rsc.org

Chemical Bath Deposition of this compound Thin Films

Chemical Bath Deposition (CBD) is a low-temperature, cost-effective technique for fabricating thin films. It involves immersing a substrate into an aqueous solution containing nickel precursors and other complexing or oxidizing agents, allowing the film to grow on the substrate surface.

Research Findings:

CBD of NiO films typically uses nickel nitrate or nickel chloride as precursors, with ammonia (B1221849) often serving as a complexing agent redalyc.orgproquest.comresearchgate.net. Potassium persulfate has been used as an oxidizing agent researchgate.net.

The as-deposited films often consist of hydrated nickel hydroxide (Ni(OH)₂) phases, which transform into NiO upon annealing at temperatures above 350 °C researchgate.netup.ac.za. Annealing at 400 °C or 500 °C is common researchgate.netelectrochemsci.orgnaturalspublishing.com.

CBD can produce films with porous morphologies, including nanowalls up.ac.za and honeycomb-like structures researchgate.net.

The optical properties are influenced by the deposition and annealing conditions. Band gaps for CBD-grown NiO films can range from 2.10 eV to 3.90 eV redalyc.org, with values around 3.6 eV reported naturalspublishing.com. Transmittance in the UV-VIS-NIR regions can be between 50% and 91% redalyc.org.

The film thickness can be controlled by deposition time and cycles, typically ranging from tens to hundreds of nanometers researchgate.netredalyc.org.

Table 2.1.4: Summary of Chemical Bath Deposition Parameters and Properties for NiO Thin Films

MethodPrecursorsAdditives/Complexing AgentsTemp (°C)Annealing Temp (°C)Film Thickness (nm)MorphologyBand Gap (eV)Transmittance (%)Reference
CBDNiSO₄K₂S₂O₈, NH₃RT--Porous-- researchgate.net
CBDNiCl₂, NH₃Hydroxyl solution-423, 47361-346-2.10–3.9050–91 redalyc.org
CBDNiCl₂, NH₃-60250, 300-Worm-like porous-- proquest.com
CBDNi(NO₃)₂, NH₃-RT>350~30Aggregates of thin stacked sheets-- up.ac.za
CBDNi(NO₃)₂, UreaNH₃·H₂O-623-Honeycomb-like-- researchgate.net
CBDNiCl₂NH₃-300-Nanoflakes3.6- naturalspublishing.com

Chemical Capping Synthesis for Controlled this compound Nanoparticles

Chemical capping synthesis involves the use of capping agents (ligands or surfactants) during the synthesis process to control the growth, size, shape, and surface properties of nanoparticles. These agents adsorb onto the nanoparticle surface, preventing aggregation and directing crystal growth.

Research Findings:

A variety of capping agents have been employed, including amino acids like alanine (B10760859) sapub.orgarxiv.org, chelating agents like EDTA scispace.comresearchgate.net, and surfactants such as CTAB researchgate.netresearchgate.netresearchgate.net.

Alanine, an amino acid, was used in the chemical capping method with nickel chloride, ethanol, and ammonia, resulting in NiO nanoparticles with a particle size of 12 nm and a specific surface area of 74 m²/g sapub.orgarxiv.org.

EDTA capping during co-precipitation resulted in smaller NiO nanoparticles compared to uncapped samples, with crystallite sizes ranging from 28-33 nm researchgate.net.

CTAB as a capping agent in hydrothermal synthesis has been shown to control particle size and morphology researchgate.netresearchgate.net.

The use of capping agents is vital for achieving monodispersity and preventing agglomeration, which is crucial for applications requiring well-defined nanomaterials semanticscholar.orgdovepress.com.

Table 2.1.5: Summary of Chemical Capping Synthesis Parameters and Properties for NiO Nanoparticles

MethodPrecursorsCapping AgentCalcination Temp (°C)Particle Size (nm)Specific Surface Area (m²/g)Reference
Chemical CappingNiCl₂, Ethanol, NH₃Alanine3501274 sapub.orgarxiv.org
Co-precipitationNiCl₂·6H₂O, NaOHEDTA (0.1 M)50028–33- researchgate.net
HydrothermalNi(NO₃)₂, UreaCTAB-~4.5- researchgate.net
Hydrothermal/Co-prec.Ni(NO₃)₂, UreaCTAB--62.97 researchgate.net

Vapor-Phase Deposition Strategies for this compound Films

Vapor-phase deposition techniques, including Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sputtering, are employed to create high-quality this compound thin films. These methods offer precise control over film thickness, composition, and crystallinity, often at elevated temperatures.

Research Findings:

Chemical Vapor Deposition (CVD): CVD methods utilize volatile metal-organic precursors, such as nickel β-diketonates (e.g., Ni(thd)₂, Ni(fod)₂, Ni(tfa)₂, Ni(dpm)₂) or dialkylaminoalkoxides, combined with oxidizing agents like O₂, H₂O, or ozone diva-portal.orgacs.orgrsc.orgaip.orgucl.ac.uk.

Deposition temperatures can range from 175 °C to 400 °C or higher, depending on the precursor and desired film properties diva-portal.orgaip.orgrsc.org.

The O₂/H₂O ratio in the reaction atmosphere significantly impacts film properties, including resistivity and carrier concentration acs.orgrsc.org. For example, a 30% oxygen ratio in Ar/O₂ mixtures at 250 °C yielded NiO films with a resistivity of 0.28 Ω·cm and a band gap of approximately 3.4 eV rsc.org.

CVD can produce films with columnar structures and thicknesses around 170 nm aip.org.

Atomic Layer Deposition (ALD): ALD provides atomic-level control over film thickness and uniformity. It typically involves sequential, self-limiting surface reactions of precursor and reactant pulses. While water (H₂O) has been used as an oxidant, it can lead to low growth per cycle (GPC) and high defect concentrations. Oxygen (O₂) in plasma-enhanced ALD (PALD) has yielded better results, with higher GPC (0.07 nm/cycle) and improved optical transparency and electrical resistivity (1.18 × 10⁴ Ω·cm) acs.org.

Sputtering: Reactive radio-frequency sputtering using a nickel metallic target in an argon and oxygen atmosphere is another method to deposit NiO films. Parameters like the Ar:O₂ flow rate ratio and deposition temperature influence the film's crystalline structure, morphology, optical qualities, and electrical properties rsc.org.

Table 2.2: Summary of Vapor-Phase Deposition Parameters and Properties for NiO Thin Films

MethodPrecursorsOxidizing AgentDeposition Temp (°C)Pressure (Torr)Film Thickness (nm)Resistivity (Ω·cm)Band Gap (eV)Reference
CVDNi(thd)₂, Ni(fod)₂, Ni(tfa)₂O₂, H₂O75-120 (vaporization)760--- diva-portal.orgacs.org
CVDNi(dpm)₂TMEDAO₂ + H₂O4005 × 10⁻³170-3.4 aip.org
CVDNi(dmamp′)₂------ rsc.orgucl.ac.uk
CVDNi metallic targetAr + O₂2505 × 10⁻³-0.283.4 rsc.org
PALD-O₂220--1.18 × 10⁴- acs.org
SputteringNi metallic targetAr + O₂2505 × 10⁻³-0.283.4 rsc.org

Compound List:

this compound (NiO)

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Sodium hydroxide (NaOH)

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Ethylenediaminetetraacetic acid (EDTA)

Citric acid

Cetyl Trimethyl Ammonium Bromide (CTAB)

Urea

Nickel(II) sulfate (B86663) (NiSO₄)

Ammonia (NH₃)

Potassium persulfate (K₂S₂O₈)

2-Aminoethanol

Acetylacetone

Polyvinylpyrrolidone (PVP)

Oleic acid

Oleylamine

Octadecene

N,N-dimethylformamide (DMF)

Nickel(II) acetylacetonate (Ni(acac)₂)

Nickel(II) oxalate (B1200264) (NiC₂O₄)

Nickel(II) hydroxide (Ni(OH)₂)

Poly(alkylene oxide) block copolymer

Gelatin

Alanine

Triphenylphosphine

Guar gum

Arabic gum

Tannic acid

Nickel(II) β-diketonates (e.g., Ni(thd)₂, Ni(fod)₂, Ni(tfa)₂, Ni(dpm)₂)

Nickel dialkylaminoalkoxide ([Ni(dmamp′)₂])

Ozone (O₃)

Hydrogen peroxide (H₂O₂)

Ethylene glycol

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films by reacting gaseous precursors on a heated substrate. For this compound, CVD can involve the reaction of nickel-containing precursors with oxygen or an oxygen-containing gas.

Precursors and Conditions: Common precursors include organometallic nickel compounds, such as bis-cyclopentadienyl nickel (Ni(C₅H₅)₂) researchgate.net. The reaction typically occurs at elevated temperatures, often ranging from 350°C to 450°C, though specific temperatures can be adjusted to influence film properties mdpi.com. The process involves controlling the flow rates of the precursor vapor and the oxygen source gas.

Research Findings: CVD can yield NiO films with good crystallinity and controlled stoichiometry. For instance, using Ni(C₅H₅)₂ and O₂ at various temperatures and O₂ flow rates has been explored researchgate.net. The resulting films can exhibit optical transmittance exceeding 95% and form stoichiometric NiO after annealing at temperatures around 400°C researchgate.net. The optical band gap of NiO films prepared by aerosol-assisted CVD (AACVD) has been reported to be between 3.48 eV and 3.61 eV, with thickness influencing this value acs.orgresearchgate.net.

Sputtering Techniques (DC, RF, Reactive) for this compound Layer Growth

Sputtering techniques are widely used for depositing thin films due to their ability to produce dense, uniform, and adherent layers with controllable properties. These methods involve bombarding a target material with energetic ions in a plasma, causing atoms to be ejected and deposit onto a substrate.

DC Magnetron Sputtering: This technique utilizes a direct current (DC) electric field to generate a plasma for sputtering a conductive target, such as metallic nickel.

Parameters and Findings: In DC magnetron sputtering, parameters like target power, gas pressure, gas mixture (e.g., Ar/O₂), and substrate temperature significantly influence the film properties diva-portal.orgas-proceeding.comoiccpress.comijream.org. For example, using a Ni target with an Ar/O₂ gas flow ratio of 2.5% at a total pressure of ~4 Pa and 200 W power can yield ~500 nm thick NiO films diva-portal.org. The oxygen partial pressure is critical; increasing it can lead to stoichiometric NiO films with higher resistivity and reduced deposition rates, as the target surface oxidizes ijream.org. Films deposited at lower oxygen partial pressures may contain metallic nickel and exhibit lower resistivity due to oxygen vacancies ijream.org. Annealing temperatures also play a role, with resistivity generally increasing with annealing temperature as-proceeding.com.

RF Magnetron Sputtering: Radio Frequency (RF) sputtering is similar to DC sputtering but uses an RF field, allowing for the sputtering of both conductive and insulating targets. This is often employed for oxide materials.

Parameters and Findings: RF sputtering of NiO films involves parameters such as RF power, O₂/Ar ratio, and substrate temperature capes.gov.brresearchgate.netcapes.gov.brresearchgate.netmdpi.comatlantis-press.comjst.go.jpmdpi.com. The O₂/Ar ratio significantly affects the film's O/Ni atomic ratio, transmittance, and resistivity researchgate.net. Increasing the O₂/Ar ratio generally leads to higher resistivity and lower transmittance due to increased oxygen incorporation and potential formation of Ni³⁺ ions researchgate.netresearchgate.net. Substrate temperature is also a critical factor; for instance, NiO films grown via RF sputtering at 200°C and 300°C exhibit superior properties, including larger crystallite sizes (≈20 nm) and high transmittance (>90%) capes.gov.br. Films deposited at room temperature (RT) without oxygen have about 50% transmittance and ~65 Ωcm resistivity, while sputtering in pure oxygen can yield films with 0.125 Ωcm resistivity researchgate.net.

Reactive Sputtering: This is a variant where a reactive gas (like oxygen) is introduced into the sputtering chamber to react with the sputtered material, forming an oxide or nitride film directly. Both DC and RF sputtering can be performed reactively.

Parameters and Findings: Reactive sputtering allows for the direct formation of NiO films. The oxygen partial pressure is a key parameter, influencing stoichiometry, crystallinity, and electrical properties ijream.orgmdpi.comaip.org. For example, in reactive DC magnetron sputtering, increasing oxygen partial pressure from 8x10⁻⁵ mbar to 6x10⁻⁴ mbar leads to stoichiometric NiO with a crystallite size of 16.2 nm and an increase in optical band gap from 3.02 eV to 3.70 eV ijream.org. The deposition rate typically decreases with increasing oxygen partial pressure due to target oxidation ijream.org. Reactive RF sputtering has shown that films deposited at 300°C in an 80:20 oxygen–argon mixture can achieve an on/off current ratio of 6.5 × 10⁴ in TFTs after laser irradiation mdpi.com.

Pulsed Laser Deposition (PLD) of this compound Thin Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power laser beam to ablate material from a target, creating a plasma plume that deposits onto a substrate. It is known for its ability to deposit complex stoichiometries and crystalline structures.

Parameters and Findings: PLD for NiO involves ablating a nickel or NiO target using lasers such as Nd:YAG (e.g., 1064 nm, 532 nm, 355 nm) or ArF* excimer lasers (193 nm) in an oxygen atmosphere rdd.edu.iqresearchgate.net. Key parameters include laser wavelength, energy, pulse number, oxygen pressure, and substrate temperature. Research has shown that using 532 nm wavelength and 150 mJ energy is optimal for preparing NiO nanoparticles rdd.edu.iq. Substrate temperatures ranging from room temperature to 400°C can be employed, with post-deposition heat treatment often used to enhance crystallization and overcome oxygen deficiencies researchgate.net. PLD can produce NiO films with crystallite sizes around 20 nm, exhibiting high transmittance (>90%) researchgate.net.

Electron-Beam Evaporation for this compound Film Deposition

Electron-beam evaporation is a physical vapor deposition method where an electron beam is used to heat and vaporize a source material, which then condenses onto a substrate. This technique offers high deposition rates and good control over film thickness.

Parameters and Findings: In electron-beam evaporation of NiO, the process typically involves vaporizing NiO chunks or metallic nickel in an oxygen-rich environment researchgate.netpreprints.orgaip.org. Parameters such as deposition rate, oxygen pressure, and substrate temperature are critical. For instance, deposition at 1 Å/s under oxygen pressure of 2 × 10⁻⁴ Torr or 2 × 10⁻⁵ Torr at room temperature has been studied preprints.org. Substrate temperatures around 200°C can yield NiO films with good carrier concentration and mobility preprints.org. High-quality NiO films can be obtained after annealing at elevated temperatures (e.g., 1173 K) researchgate.net. Plasma assistance during deposition can significantly reduce resistivity, achieving values as low as 150 Ω cm compared to megaohm centimeter values for non-assisted films aip.org. Optical transmittance can exceed 80% in the visible range for films deposited under optimized conditions preprints.org.

Green Synthesis and Bio-Inspired Routes for this compound Nanomaterials

Green synthesis methods offer environmentally friendly, cost-effective, and often simpler alternatives to conventional chemical routes for producing nanomaterials. These approaches typically utilize natural reducing and stabilizing agents derived from plants or microorganisms.

Plant Extract Mediated Synthesis of this compound Nanoparticles

This method leverages phytochemicals present in plant extracts, such as flavonoids, polyphenols, and alkaloids, to act as reducing and capping agents for the synthesis of metal oxide nanoparticles.

Methodology and Precursors: Typically, a nickel salt precursor, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is reacted with a plant extract (e.g., from Vernonia amygdalina, Musa paradisiaca, H. hirsuta) materials.internationaljspae.comijnnonline.net. The reaction often involves mixing the precursor solution with the plant extract and heating, followed by washing and annealing to obtain the NiO nanoparticles.

Research Findings: This approach has successfully produced NiO nanoparticles with controlled sizes and morphologies. For example, using Vernonia amygdalina leaf extract and NiCl₂·6H₂O, followed by annealing at 500°C, yielded NiO nanoparticles with an average crystallite size of 17.86 nm and an octahedral structure materials.international. Musa paradisiaca (banana plant) peduncle extract has been used to synthesize NiO NPs with an average grain size of 15.26 nm, exhibiting round cubic shapes jspae.com. Other studies report crystalline sizes ranging from 16.75 nm to 36 nm depending on the plant source and synthesis conditions mdpi.commdpi.com. The optical band gap of plant-mediated NiO nanoparticles typically falls within the range of 2.9 eV to 4.0 eV mdpi.comnih.gov.

Microbial Synthesis Pathways for this compound

Microorganisms, including bacteria, yeast, and fungi, can also be employed for the biosynthesis of NiO nanoparticles. These microbes produce biomolecules that act as reducing and stabilizing agents.

Methodology and Mechanisms: Microbial synthesis can occur either extracellularly or intracellularly. Extracellularly produced nanoparticles benefit from secreted biomolecules that aid in reduction and stabilization, preventing agglomeration semanticscholar.org. The process involves incubating microorganisms with nickel ion solutions. The biomolecules secreted by the microbes facilitate the reduction of nickel ions and the subsequent formation and stabilization of NiO nanoparticles.

Research Findings: While specific details on microbial synthesis pathways for NiO are less extensively detailed in the provided snippets compared to plant-mediated synthesis, the general principle involves the biological reduction of metal ions. Microorganisms can provide a complex environment with various enzymes, proteins, and polysaccharides that mediate these reactions, offering a sustainable and eco-friendly route nih.govnih.gov. The resulting nanoparticles are often characterized by their biocompatibility and low toxicity, making them suitable for biomedical applications nih.govnih.gov.

Control over Morphology and Nanostructure in this compound Synthesis

The ability to precisely control the morphology and nanostructure of NiO is paramount for unlocking its full potential in fields such as catalysis, energy storage, spintronics, and sensors. Different synthesis parameters, including precursor choice, reaction temperature, pH, solvent, reaction time, and post-treatment conditions, significantly influence the resulting material's characteristics.

Formation of this compound Nanoparticles and Nanocrystals

The synthesis of NiO nanoparticles and nanocrystals is a foundational aspect of NiO nanostructure engineering. Various wet chemical methods are employed, with precipitation, sol-gel, hydrothermal, and solvothermal techniques being prominent. These methods allow for control over particle size and crystallinity through adjustments in precursor concentration, pH, temperature, and the use of capping agents or surfactants.

Co-precipitation: This method, using precursors like nickel(II) chloride hexahydrate and sodium hydroxide, can yield nanostructured NiO. Annealing at 300°C and 400°C influences the optical band gap, with values of 3.37 eV and 2.7 eV, respectively. The specific capacitance also varies, with 543.6 F/g at 300°C and 519.8 F/g at 400°C worldscientific.com.

Sol-Gel: The sol-gel method, utilizing poly(alkylene oxide) block copolymer as a surfactant and Ni(NO₃)₂·6H₂O as a precursor, allows for the formation of NiO nanoparticles. Calcination temperature is a key parameter; for instance, calcination at 923 K yields pure NiO nanoparticles. Increasing water concentration can reduce the reoxidation of metallic Ni to NiO but does not alter the structural type of the NiO nanoparticles jst.go.jp.

Hydrothermal/Solvothermal: Hydrothermal synthesis has been used to produce cubic NiO nanoparticles with average sizes around 13 nm sci-hub.cat and 43.26 nm kthmcollege.ac.in. Solvothermal routes can yield particles with diameters ranging from 3 to 24 nm, influenced by precursor concentration and calcination temperature sci-hub.cat. A study using a solvothermal route demonstrated the ability to produce different morphologies, including particles, honeycomb, and 3D nanoflowers, by adjusting reaction time researchgate.net. For example, NiO with a flower-like structure synthesized via solvothermal methods exhibited a specific capacitance of 364 F g⁻¹ at 1 A g⁻¹ researchgate.net.

Oxalate Route: This method uses metal oxalates as single molecular precursors and has shown control over nanoparticle morphology, producing highly regular 3D structures. The thermal decomposition of nickel oxalate at mild conditions yields NiO. By introducing cobalt as a dopant, distinct morphologies such as porous face-centered cubic nanorods, rough composite structures, and mixed spherical/cuboidal phases were observed scirp.org.

Table 2.4.1: Synthesis Parameters and Resulting NiO Nanoparticle Characteristics

Synthesis MethodPrecursorsKey ParametersResulting Morphology/Size (Typical)Specific Capacitance (Example)Reference
Co-precipitationNiCl₂·6H₂O, NaOHAnnealing TemperatureNanoparticles, ~24 nm (SEM)543.6 F/g (300°C) worldscientific.com
Sol-GelNi(NO₃)₂·6H₂O, Poly(alkylene oxide)Calcination Temperature, H₂O concentrationNanoparticlesNot specified jst.go.jp
HydrothermalNickel chloride, AmmoniaAnnealing TemperatureCubic nanoparticles, ~13 nmNot specified sci-hub.cat
HydrothermalNickel nitrate hexahydrate-Nanoparticles, ~43.26 nmNot specified kthmcollege.ac.in
SolvothermalNickel cupferronate or acetatePrecursor concentration, Calcination Temp.Spherical particles, 3-24 nmNot specified sci-hub.cat
Solvothermal-Reaction TimeParticles, Honeycomb, 3D Nanoflowers364 F g⁻¹ (Nanoflower) researchgate.net
Oxalate RouteNickel oxalate precursorThermal decompositionNanoparticlesNot specified scirp.org

Directed Growth of this compound Thin Films and Heterostructures

The fabrication of NiO thin films and heterostructures is crucial for applications like electrochromic devices, solar cells, and electronic components. Techniques such as magnetron sputtering, pulsed laser deposition (PLD), chemical vapor deposition (CVD), and electrodeposition are commonly used. Control over crystalline orientation, morphology, and chemical state is achieved by adjusting deposition parameters and post-deposition treatments.

Magnetron Sputtering: Reactive DC magnetron sputtering can produce NiO films on Si and alumina (B75360) substrates. Oxygen content (20-60%) and post-deposition annealing temperature (500-900°C) are key variables. Films with a tetrahedral island structure and (111) crystal plane orientation, achieved at 220 W working power, show optimal electrochromic performance rsc.org. RF-reactive sputtering using Ni targets in an Ar/O₂ atmosphere allows control over crystallinity and surface morphology. Increasing RF power from 100 to 200 W can shift preferred orientation from (111) to (200) and decrease lattice constants, with NiO films prepared at 150 W showing high crystal quality researchgate.net.

Pulsed Laser Deposition (PLD): PLD on lattice-matched MgO (100) substrates, followed by annealing at temperatures up to 1200°C, can yield atomically flat surfaces with excellent step-terrace morphology. Annealing at 773 K can lead to self-assembly of nanocrystals forming an island-like structure researchgate.net.

Electrodeposition: This method offers control over morphology and surface properties piscience.org. NiO films deposited via electrodeposition can exhibit a coral-like structure piscience.org. The NiSO₄ concentration in chemical bath deposition influences the morphological structure, allowing for the formation of dense or porous structures. A NiSO₄ concentration of 0.8 M resulted in a porous structure with 64.56% porosity, yielding a maximum optical contrast of 51.39% chula.ac.th. Electrodeposition followed by annealing at 300°C converts Ni(OH)₂ to NiO piscience.org.

Other Methods: Vacuum evaporation and spray pyrolysis are also mentioned as methods for NiO film deposition rsc.org.

Table 2.4.2: NiO Thin Film Synthesis Methods and Morphological Control

Deposition MethodKey ParametersResulting Morphology/StructurePerformance Highlight (Example)Reference
Reactive DC SputteringOxygen content (20-60%), Annealing Temp. (500-900°C), Working Power (220 W)Tetrahedral island structure, (111) crystal plane orientationOptimal EC performance rsc.org
RF-Reactive SputteringRF power (100-200 W), Ar/O₂ partial pressure, Target-Sample DistanceShift in preferred orientation ((111) to (200)), Decreased lattice constantsHigh crystal quality at 150 W researchgate.net
Pulsed Laser Deposition (PLD)Annealing Temperature (up to 1200°C)Atomically flat surface, step-terrace morphology (1200°C); Island-like structure (773 K)Excellent morphology control researchgate.net
Electrodeposition-Coral-like structurePhotocatalytic activity (65% MB degradation) piscience.org
Chemical Bath DepositionNiSO₄ concentration (0.2-1.0 M)Dense or porous structures; 64.56% porosity at 0.8 M51.39% optical contrast at 0.8 M chula.ac.th

Fabrication of One-Dimensional this compound Nanostructures (e.g., Nanorods)

One-dimensional (1D) NiO nanostructures, such as nanorods and nanowires, offer enhanced surface area and unique transport properties. Methods to achieve these structures include template-assisted synthesis, vapor-liquid-solid (VLS) growth, and specific hydrothermal or solvothermal conditions.

Hydrothermal/Solvothermal Synthesis: Hydrothermal methods can be tuned to produce nanorods. For example, adjusting the pH in a hydrothermal process using NH₃·H₂O led to different morphologies, including porous structures and multi-shelled microspheres, with pH values ranging from 8.30 to 10.90 rsc.org. While not explicitly detailing nanorods, this highlights pH control's role in morphology.

Template-Assisted Growth: Although specific examples for NiO nanorods using templates are not detailed in the provided snippets, this is a general approach for fabricating 1D nanostructures by using porous membranes or patterned substrates as guides.

Other Methods: The synthesis of NiO nanobelts has been reported via template-free fabrication for gas sensing applications kthmcollege.ac.in.

Table 2.4.3: Synthesis of 1D NiO Nanostructures

Synthesis MethodKey ParametersResulting Morphology/StructureApplication ExampleReference
HydrothermalpH adjustment (e.g., using NH₃·H₂O)Porous structures, Microspheres- rsc.org
Template-Free-NiO nanobeltsEthanol gas sensor kthmcollege.ac.in

Engineering of Two-Dimensional this compound Architectures (e.g., Nanosheets)

Two-dimensional (2D) NiO materials, such as nanosheets, are of interest due to their high surface-to-volume ratio and unique electronic properties. Synthesis strategies often involve exfoliation of layered precursors or direct growth methods that favor 2D formation.

Hydrothermal Synthesis: A hydrothermal method with pH control was reported to yield NiO nanoplates dntb.gov.ua. While nanoplates are not strictly 2D sheets, they represent a planar morphology. The study focused on tailoring morphology for enhanced dielectric performance by varying synthesis pH.

Exfoliation: While not explicitly detailed for NiO in the provided snippets, liquid-phase exfoliation is a common top-down approach for producing 2D materials from bulk layered compounds.

Table 2.4.4: Synthesis of 2D NiO Architectures

Synthesis MethodKey ParametersResulting Morphology/StructureReference
HydrothermalpHNiO nanoplates dntb.gov.ua

Synthesis of Complex this compound Hierarchical Structures

Hierarchical NiO structures, such as microspheres, nanoflowers, and porous networks, are engineered to maximize surface area, enhance mass transport, and create unique functionalities. These structures are often achieved through self-assembly processes, template-directed growth, or multi-step synthesis.

Hydrothermal Synthesis: Hydrothermal processing, combined with pH tuning, has been successfully employed to create multi-shelled NiO microspheres. The pH value plays a crucial role in dictating the morphology, with pH values between 8.30 and 10.90 yielding structures ranging from nanoparticles to porous structures and multi-shelled microspheres rsc.org.

Solvothermal Synthesis: Adjusting the solvothermal reaction time can lead to the formation of hierarchical structures like 3D nanoflowers. These structures have demonstrated superior electrochemical performance, with a flower-like NiO structure exhibiting a specific capacitance of 364 F g⁻¹ at 1 A g⁻¹ and excellent cycling stability researchgate.net.

Kirkendall Effect: The Kirkendall effect has been utilized to synthesize donut-shaped NiO nanoparticles, which, along with hexagonal morphologies, showed higher oxygen evolution reaction (OER) activity compared to octahedral NiO acs.org.

Co-precipitation/Precipitation: A facile homogeneous precipitation method has yielded NiO with a specific surface area of 188.3 m² g⁻¹, providing a specific capacitance of 631.7 F g⁻¹ at 1 A g⁻¹ researchgate.net.

Table 2.4.5: Synthesis of Hierarchical NiO Structures

Synthesis MethodKey ParametersResulting Morphology/StructurePerformance Highlight (Example)Reference
HydrothermalpH tuningMulti-shelled microspheresSensitive to morphology (surface area, magnetic properties) rsc.org
SolvothermalReaction Time3D Nanoflowers364 F g⁻¹ specific capacitance (1 A g⁻¹) researchgate.net
Kirkendall Effect-Donut-shaped nanoparticlesHigher OER activity acs.org
Homogeneous Precipitation-Nanoparticles631.7 F g⁻¹ specific capacitance (1 A g⁻¹) researchgate.net

Compound List:

this compound (NiO)

Nickel hydroxide (Ni(OH)₂)

Advanced Characterization Techniques in Nickel Ii Oxide Research

Structural Analysis of Nickel(II) Oxide Materials

Structural analysis techniques are fundamental for determining the crystalline nature, phase purity, and microstructural features of NiO materials.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline structure and phase composition of NiO. By analyzing the diffraction pattern, researchers can confirm the presence of the expected cubic (rock-salt) crystal structure of NiO, often indexed with characteristic peaks corresponding to specific Miller planes such as (111), (200), (220), (311), and (222) ijrbat.inresearchgate.netjetir.org. These patterns are typically compared against standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS) ijrbat.injetir.orgacs.org. XRD can also provide information about crystallite size, often calculated using the Scherrer formula or Williamson-Hall analysis, which typically yields values ranging from approximately 10 nm to 50 nm for synthesized nanoparticles ijrbat.inxisdxjxsu.asianih.govijsrst.commdpi.comias.ac.insapub.orglew.ronaturalspublishing.com. Variations in synthesis methods and post-treatment conditions, such as annealing temperature, can influence the crystallinity, lattice parameters, and preferred orientation of the NiO phase nih.govnaturalspublishing.comijnnonline.netmdpi.comchalcogen.ro. For instance, some studies report a preferred orientation along the (200) plane nih.govchalcogen.ro.

Table 1: Representative XRD Data for this compound

TechniqueCharacteristic Peaks (2θ)Miller PlanesCrystal StructureCrystallite Size (nm)Reference
XRD37.23°, 43.26°, 62.86°(111), (200), (220)Cubic (FCC)10-40 ijrbat.injetir.org
XRD37.31°, 43.43°, 63.01°(111), (200), (220)Cubic (FCC)24.2 mdpi.com
XRD37.22°, 43.22°, 62.82°(111), (200), (220)Cubic~20 ijrbat.in
XRD43.37°(200)Cubic~21.1 lew.ro
XRD37.237°, 43.265°, 62.846°(111), (020), (022)CubicVaries nih.gov

Table 2: Representative Electron Microscopy Observations for this compound

TechniqueObserved FeaturesParticle Size RangeTypical MorphologyReference
SEMSpherical particles, agglomeration, nanorods, cuboidal grains, sheet-like structuresVariesSpherical, Nanorod ijrbat.inxisdxjxsu.asiaijsrst.comsapub.orgmdpi.comscirp.orgresearchgate.net
TEMNanoparticles, dispersion, agglomeration, internal structure5-40 nmSpherical ijrbat.inresearchgate.netscirp.org
HRTEMLattice fringes, interplanar spacing, crystallinity, defectsVariesCrystalline nih.govias.ac.inresearchgate.netmdpi.comnih.govmpg.de

Selected Area Electron Diffraction (SAED) is often performed in conjunction with TEM to determine the crystallographic orientation and phase purity of small regions within the NiO sample. SAED patterns for NiO typically appear as ring-like patterns, indicating the polycrystalline nature of the material, or as spot patterns for single-crystalline regions acs.orgias.ac.inmdpi.commpg.demssaconference.co.zarsc.org. The d-spacings derived from these diffraction rings or spots can be indexed to confirm the crystalline structure, consistent with XRD results acs.orgmpg.demssaconference.co.za. For instance, SAED analysis has confirmed the cubic phase of NiO and provided d-spacings associated with various Miller planes, such as 2.42 Å (111), 2.09 Å (200), and 1.48 Å (220) acs.org. In some cases, SAED patterns reveal preferred crystallographic orientations or single-crystalline characteristics ias.ac.inmssaconference.co.zarsc.org.

Spectroscopic Investigations of this compound

Spectroscopic techniques are vital for understanding the electronic structure, chemical bonding, and vibrational properties of NiO.

UV-Visible (UV-Vis) spectroscopy is employed to probe the electronic transitions within NiO, which are directly related to its band structure and optical properties. The absorption spectra of NiO typically exhibit an absorption edge in the ultraviolet (UV) region, characteristic of its wide band gap semiconductor nature nih.govijsrst.comscirp.orgdiamond.ac.uk. The optical band gap (Eg) of NiO is generally reported to be in the range of 3.4 eV to 4.3 eV, depending on the synthesis method, particle size, and processing conditions xisdxjxsu.asianih.govijsrst.comnaturalspublishing.comscirp.orgdiamond.ac.uk. For example, values such as 3.44 eV, 3.8 eV, and 4.32 eV have been reported nih.govijsrst.comripublication.com. These values are often determined using the Tauc plot method, which plots (αhν)² versus photon energy (hν) nih.govijsrst.comscirp.org. Some studies indicate that NiO nanoparticles can exhibit a "blue shift" in their absorption edge, suggesting a quantum confinement effect due to their small size nih.gov.

Table 3: Representative UV-Visible Spectroscopy Data for this compound

TechniqueObserved Feature/ParameterValue(s)Interpretation/ApplicationReference
UV-VisAbsorption Edge~290 nm, ~300-375 nmIndicates electronic transitions in the UV region nih.govijsrst.com
UV-Vis (Tauc)Optical Band Gap (Eg)3.44 eV, 3.8 eV, 4.32 eVSemiconductor band gap energy, electronic transitions nih.govijsrst.comripublication.com
UV-VisAbsorption Maxima (λmax)~322 nm, ~330 nm, ~562 nmElectronic transitions, potential for photocatalysis ripublication.comnanoscalereports.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and chemical bonds present in NiO materials, particularly in the context of synthesis methods involving organic precursors or surface functionalization. The characteristic Ni-O stretching vibration band is a key indicator of NiO formation, typically observed in the lower wavenumber region, often between 400 cm⁻¹ and 670 cm⁻¹ xisdxjxsu.asianih.govijsrst.commdpi.comchalcogen.rosemanticscholar.orgalkafeel.edu.iqrsc.orgpjoes.comlew.ro. Specific peaks reported include those around 550 cm⁻¹, 594 cm⁻¹, 611.97 cm⁻¹, 651 cm⁻¹, and 682 cm⁻¹ xisdxjxsu.asianih.govalkafeel.edu.iqpjoes.comlew.ro. Other observed peaks, such as those around 3300-3600 cm⁻¹, are often attributed to O-H stretching vibrations from adsorbed water or hydroxyl groups on the surface of the nanoparticles xisdxjxsu.asiaijsrst.commdpi.comsemanticscholar.orgalkafeel.edu.iq. Peaks related to CO2, carbonates, or other organic functional groups may also be present, depending on the synthesis route and surface capping agents xisdxjxsu.asiaijsrst.comsemanticscholar.orgpjoes.com.

Table 4: Representative FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference
3300-3600O-H stretching (water, hydroxyl groups) xisdxjxsu.asiaijsrst.commdpi.comsemanticscholar.orgalkafeel.edu.iq
2316-2358CO₂ stretching or C-H stretching ijsrst.comnanoscalereports.comsemanticscholar.org
1600-1625O-H bending (water) or C=O group xisdxjxsu.asiaijsrst.comalkafeel.edu.iqpjoes.com
1383-1406C-H bending or N-O stretching (nitrates) xisdxjxsu.asiaijsrst.comalkafeel.edu.iq
400-670Ni-O stretching (metal-oxygen bond) xisdxjxsu.asianih.govijsrst.commdpi.comchalcogen.rosemanticscholar.orgalkafeel.edu.iqpjoes.comlew.ro

Compound List:

this compound (NiO)

Thermal and Surface Characterization of this compound

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM) for Surface Topography of this compound Films

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM) are indispensable tools for elucidating the surface topography, morphology, and nanoscale features of this compound thin films. These techniques provide high-resolution, three-dimensional surface profiles, enabling detailed analysis of grain size, surface roughness, and the presence of any structural defects or nanostructures. By scanning a sharp probe across the film surface, AFM/SPM can generate detailed topographical maps, which are critical for correlating surface characteristics with the film's electrical, optical, and magnetic properties.

Research utilizing AFM has revealed that the surface morphology of NiO films is highly dependent on deposition parameters such as substrate temperature, precursor concentration, and sputtering power. For instance, films deposited via spray pyrolysis can exhibit nanostructured surfaces with columnar grains, where particle size often shows a direct relationship with the precursor solution concentration alkafeel.edu.iq. Studies on DC-sputtered NiO films have shown that grain size can decrease with increasing film thickness, while surface roughness may increase for thicker films mdpi.com. Multifractal analysis applied to AFM images has further demonstrated that the surface complexity and multifractality of NiO films can change and decrease with increasing film thickness, indicating a transition towards more isotropic properties nih.gov. Roughness parameters, such as root-mean-square (RMS) roughness, are typically reported to be below 15 nm for films prepared under optimized conditions alkafeel.edu.iqnih.gov. These surface characteristics are vital, as they influence film adhesion, charge transport, and light-matter interactions.

Table 1: Surface Morphology Characterization of this compound Films

Deposition Method/ConditionGrain Size (nm)RMS Roughness (nm)Microscopy TechniqueSource Index
Spray Pyrolysis (varying solution concentration)42.04 - 110.058< 15AFM alkafeel.edu.iq
DC Sputtering (varying thickness)30.68 - 48.85VariesAFM mdpi.com
RF-Magnetron Sputtering (varying thickness)Not specifiedNot specifiedAFM nih.gov
Sol-Gel (spin coating)GranularNot specifiedSPM/AFM up.ac.za
Sputtering (Ni target, varying sputtering power)Not specifiedNot specifiedAFM researchgate.net
Sputtering (Ni target, room temperature deposition)~12-13Not specifiedTEM/AFM researchgate.net

Electrical and Magnetic Characterization Techniques for this compound

Hall Effect Measurements for Carrier Concentration and Mobility in this compound

Hall effect measurements are a cornerstone for characterizing the electrical transport properties of semiconductors like this compound. This technique allows for the determination of the type of charge carriers (electrons or holes), their concentration, and their mobility. For NiO, Hall measurements consistently reveal p-type conductivity, attributed to the presence of nickel vacancies and Ni³⁺ ions, which act as acceptor sites mdpi.comoatext.comrsc.orgscirp.org.

Research has shown that carrier concentration and mobility are highly sensitive to processing conditions. For instance, increasing annealing temperatures for NiO thin films can lead to increased grain size and reduced grain boundaries, thereby enhancing carrier mobility mdpi.com. Studies on films deposited under varying oxygen partial pressures indicate that an optimal oxygen content can maximize carrier concentration and mobility, leading to lower resistivity rsc.org. Carrier concentrations in NiO films are typically reported in the range of 10¹⁹ to 10²¹ cm⁻³ mdpi.comrsc.orgmdpi.com, with mobilities varying from less than 1 cm²/Vs to over 10 cm²/Vs mdpi.comoatext.comrsc.org. These parameters are crucial for understanding the electrical performance and optimizing device characteristics.

Table 2: Electrical Properties of this compound Films via Hall Effect Measurements

Processing ConditionCarrier TypeCarrier Concentration (cm⁻³)Mobility (cm²/Vs)Resistivity (Ω·cm)Source Index
Annealing at 600°C for 3hp-typeNot specified11.961.08 mdpi.com
Annealing at 400°C for 1hp-typeNot specified2.394.73 mdpi.com
Oxidation temperature 350°C (CuNiO₂)p-typeNot specified7.87 oatext.com
Oxidation temperature 250°Cp-type4.0 x 10¹⁷3.1Not specified oatext.com
Sputter-deposited, unheated substratep-typeNot specifiedNot specified0.69 x 10⁻² Ωm jst.go.jp
Oxygen percentage 30%p-type3.77 x 10¹⁹0.610.28 rsc.org
Oxygen percentage 20%p-type2.23 x 10¹⁹0.430.65 rsc.org
PrNiO₃/LSAT (substrate)p-type3.5 x 10²²Not specifiedNot specified mdpi.com
Thermal oxidation at 390°Cp-typeNot specifiedNot specified10 - 10⁶ scirp.org

DC Conductivity and Resistivity Measurements of this compound

DC conductivity and resistivity measurements provide direct quantitative data on how easily charge carriers can move through the this compound material. As a semiconductor, NiO's resistivity is generally higher than that of metals, and it is strongly influenced by factors such as temperature, stoichiometry, and defects. Bulk stoichiometric NiO is typically an insulator with very high resistivity (around 10¹³ Ω·cm at room temperature), but deviations from stoichiometry, such as nickel vacancies, introduce charge carriers and significantly reduce resistivity, making it a p-type semiconductor biomedres.usresearchgate.net.

Research indicates that the resistivity of NiO films can range from fractions of an Ohm-centimeter to several orders of magnitude higher, depending on the synthesis method and processing conditions up.ac.zamdpi.comoatext.comscirp.orgresearchgate.net. For example, resistivity can decrease from 4.73 Ω·cm to 1.08 Ω·cm with increasing annealing temperature mdpi.com. Similarly, films deposited with higher oxygen percentages often exhibit lower resistivity, down to 0.28 Ω·cm, due to increased carrier concentration rsc.org. The resistivity of NiO films generally decreases with increasing temperature, a characteristic behavior of semiconductors scirp.orgresearchgate.net.

Table 3: DC Conductivity and Resistivity of this compound Films

Processing ConditionResistivity (Ω·cm)Conductivity (Ω⁻¹·cm⁻¹)Source Index
Annealing at 600°C for 3h1.08Not specified mdpi.com
Annealing at 400°C for 1h4.73Not specified mdpi.com
Oxidation temperature 350°C7Not specified oatext.com
Sputter-deposited, unheated substrate0.69 x 10⁻² ΩmNot specified jst.go.jp
Oxygen percentage 30%0.28Not specified rsc.org
Oxygen percentage 20%0.65Not specified rsc.org
Thermal oxidation at 390°C10 - 10⁶1.3 x 10⁻⁵ scirp.org
Sol-gel, dried at 250°C, annealed at 500°C125Not specified up.ac.za
Spray Pyrolysis (0.1mol/l, 360°C)Not specified11.24 biomedres.us
High temperature (600°-1350°C)VariesVaries aip.org
Annealed at 600°CNot specified10⁻⁶ to 10⁻⁵ aip.org

Seebeck Effect Measurements for Carrier Type Determination in this compound

The Seebeck effect, which describes the generation of a voltage difference across a material when there is a temperature gradient, is a powerful tool for determining the type of charge carriers. For this compound, the Seebeck coefficient (S) is typically negative, unequivocally indicating p-type conductivity scirp.org. This is consistent with the intrinsic defect structure of NiO, where nickel vacancies create an excess of holes.

While the primary use of Seebeck measurements in NiO research is to confirm its p-type nature, studies also investigate the magnitude of the Seebeck coefficient as a function of temperature and carrier concentration to understand thermoelectric performance. Experimental values for the Seebeck coefficient in NiO can be quite high, with some reports indicating values around 900 μV/K at 600 K for near-stoichiometric single crystals nih.govacs.org. Theoretical calculations also support these findings, correlating high Seebeck coefficients with specific carrier concentrations and temperatures nih.govacs.orgtdl.orgresearchgate.net.

Vibrating Sample Magnetometry (VSM) for Magnetic Hysteresis and Ordering in this compound

Vibrating Sample Magnetometry (VSM) is employed to characterize the magnetic properties of this compound, including its magnetic ordering, hysteresis behavior, saturation magnetization, remanence, and coercivity. Bulk this compound is an antiferromagnetic material with a Néel temperature (T<0xE2><0x82><0x99>) of approximately 523 K scispace.combiomedres.ussemanticscholar.org. At temperatures below T<0xE2><0x82><0x99>, the magnetic moments of the Ni²⁺ ions align in an antiparallel fashion.

However, in nanostructured forms, such as nanoparticles or thin films, NiO can exhibit more complex magnetic behaviors, including ferromagnetism, due to factors like surface effects, defects, and quantum confinement scispace.comsemanticscholar.orgresearchgate.net. VSM measurements on NiO nanoparticles have sometimes revealed ferromagnetic hysteresis loops at room temperature, which is a deviation from the bulk antiferromagnetic state scispace.com. This observed ferromagnetism in nanostructured NiO is often attributed to uncompensated surface spins, defects, or specific synthesis conditions that promote ferromagnetic ordering scispace.comsemanticscholar.org. For example, NiO nanoparticles synthesized via sputtering in an oxygen plasma have shown ferromagnetic behavior with a hysteresis loop appearing at 5 K scispace.com.

Table 4: Magnetic Properties of this compound Materials via VSM

Material Form/ConditionMagnetic BehaviorHysteresis Loop ObservedCoercivity (Oe)Remanence (emu/g)Source Index
Bulk NiOAntiferromagnetic (T<0xE2><0x82><0x99> ≈ 523 K)Not applicableNot applicableNot applicable scispace.combiomedres.ussemanticscholar.org
Nanoparticles (synthesized by sputtering)Ferromagnetic (at 200, 300 K); Hysteresis at 5KYesNot specifiedNot specified scispace.com
Nanoparticles (synthesized by precipitation)Narrow hysteretic loopYesNot specified0.085 semanticscholar.org
Ni-doped TiO₂ thin films (various Ni content)FerromagneticYesVariesVaries elsevier.es
Nickel nanowires (electrodeposited)FerromagneticYes100 - 206Not specified nih.gov
Ni-doped SnO₂ thin films (sol-gel, annealed at 600°C)FerromagneticYesNot specifiedNot specified sharif.edu

Compound Name Table:

Common NameChemical Formula
This compoundNiO
Nickel(II) Nitrate (B79036)Ni(NO₃)₂
Nickel(II) ChlorideNiCl₂
Nickel Sulfate (B86663)NiSO₄

Theoretical and Computational Studies of Nickel Ii Oxide

Modeling of Defects and Non-Stoichiometry in Nickel(II) Oxide

Point defects, such as vacancies and interstitials, play a crucial role in determining the electronic and optical properties of NiO. preprints.org Non-stoichiometric NiO (NiOₓ) is a p-type semiconductor, and its conductivity is primarily attributed to the presence of nickel vacancies. preprints.org Computational modeling has been essential in understanding the formation and influence of these defects.

Computational studies have shown that nickel vacancies (VNi) are the predominant intrinsic defect in NiO under oxygen-rich conditions and are responsible for its p-type conductivity. preprints.orgresearchgate.net The formation energy of Ni vacancies is significantly lower than that of other intrinsic defects like oxygen vacancies (VO), nickel interstitials (Niᵢ), and oxygen interstitials (Oᵢ). aip.orgresearchgate.net Under Ni-rich conditions, oxygen vacancies become the more dominant defect. aip.org

DFT+U calculations have been used to determine the formation energies of these defects. aip.org The results from these calculations are consistent with experimental observations of Ni deficiency and p-type behavior in NiO. aip.org The presence of vacancies can introduce states within the band gap. For NiO with Ni vacancies, these gap states are composed of both Ni 3d and O 2p states, while in NiO with O vacancies, the gap states are predominantly of Ni 3d character. arxiv.org These defect-induced states can lead to significant sub-gap absorption features in the optical spectra. arxiv.org

First-principles calculations have also investigated the effect of vacancies on the diffusion of other elements in nickel, which is relevant to the high-temperature oxidation of nickel-based alloys. It was found that vacancies in the Ni lattice have a significant impact on the migration barrier of oxygen. aip.org

Doping NiO with other elements is a common strategy to modify its electronic and optical properties for various applications. Computational studies have provided valuable insights into how different dopants affect the electronic structure and defect chemistry of NiO.

For instance, doping with palladium (Pd) and platinum (Pt) has been shown to decrease the band gap of NiO. A computational study predicted a decrease in the band gap from 3.8 eV for pure NiO to 2.5 eV for Pd-doping and 2.0 eV for Pt-doping at a concentration of 25%. preprints.org Similarly, copper (Cu) doping has been investigated as a means to reduce the band gap of NiO. DFT calculations with a Hubbard correction potential (U) showed that the band gap of pure NiO (3.07 eV) could be significantly reduced to 1.2 eV and 1.0 eV with Cu concentrations of 6.25% and 12.5%, respectively. oup.com

Lithium (Li) doping has been explored to enhance the electrocatalytic activity of NiO for the oxygen evolution reaction (OER). acs.orgresearchgate.net DFT calculations, in conjunction with experimental techniques, revealed that Li doping creates a new hole state above the Fermi level and enhances the hybridization between O 2p and Ni 3d orbitals. acs.org This modification of the electronic structure optimizes the adsorption energetics of reaction intermediates, thereby facilitating faster OER kinetics. acs.org Studies have shown that Li doping can also tune the Fermi level, strengthen the hybridization between Ni 3d and O 2p orbitals, and narrow the band gap. rsc.org

Table 2: Effect of Doping on the Band Gap of this compound

Dopant Concentration Theoretical Method Calculated Band Gap (eV) Reference
None - - 3.8 preprints.org
Pd 25% - 2.5 preprints.org
Pt 25% - 2.0 preprints.org
None - DFT+U 3.07 oup.com
Cu 6.25% DFT+U 1.2 oup.com
Cu 12.5% DFT+U 1.0 oup.com

Simulation of Optical and Magnetic Phenomena in this compound

NiO is a type-II antiferromagnetic material with a Néel temperature of approximately 523 K. aps.orgaip.org This magnetic ordering has a significant impact on its electronic and optical properties. Computational simulations have been crucial in understanding the interplay between the magnetic structure, electronic states, and optical response of NiO.

Band structure calculations for the antiferromagnetic phase of NiO, while correctly predicting an insulating ground state, often underestimate the band gap when using standard DFT methods. aps.org More advanced techniques, such as dynamical mean-field theory (DMFT), have been used to study both the paramagnetic and antiferromagnetic phases of NiO. aps.org The electronic and magnetic structure of bulk NiO and its surfaces have been calculated using DFT in the local-spin-density approximation with self-interaction corrections, which allows for the calculation of exchange coupling constants that are in better agreement with experimental data. mpg.de

The optical properties of NiO have also been investigated through simulations. The absorption spectrum of NiO is characterized by a series of absorption lines between 1 and 3.5 eV, which arise from internal d-d transitions of the Ni²⁺ ion, and a steep increase in the absorption coefficient above 3.5 eV. aps.org Computational studies have shown that vacancy defects can significantly alter the optical properties, leading to sub-gap absorption. arxiv.org The optical constants of p-type, O-rich NiO (containing Ni vacancies) deviate substantially from those of stoichiometric NiO. arxiv.org

Simulations have also explored the spin-phonon coupling in NiO. aip.org These studies, supported by experimental data, have established that the spins of Ni atoms interact more strongly with longitudinal optical phonons than with transverse optical phonons, producing opposite effects on the phonon energies. aip.org This understanding of spin-phonon coupling is important for the development of spintronic devices based on antiferromagnetic materials. aip.org

Theoretical Prediction of Optical Absorption and Emission Characteristics of this compound

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding the optical properties of this compound (NiO). These studies provide insights into the electronic structure, which governs the absorption and emission of light.

Pure, stoichiometric NiO is known to be a wide bandgap semiconductor. DFT calculations, often employing corrections such as the Hubbard potential (DFT+U), are used to accurately predict this bandgap. For instance, a DFT study using the generalized gradient approximation (GGA) with the Hubbard correction (U) calculated the bandgap of pure NiO to be 3.07 eV. researchgate.net Other theoretical calculations estimate the direct band gap to be around 3.82 eV to 3.954 eV. acs.orgacs.org The absorption spectrum of single-crystal NiO shows a steep rise in the absorption coefficient above 3.5 eV, reaching a value of 10⁶ cm⁻¹ at 4 eV and above, which is characteristic of a band-to-band transition. acs.orguwaterloo.ca

Computational studies have also effectively modeled how doping can tune the optical characteristics of NiO. For example, DFT modeling of copper (Cu)-doped NiO revealed significant modifications to its optoelectronic properties. When NiO was doped with Cu at concentrations of 6.25% and 12.5%, the theoretical bandgap was found to decrease from 3.07 eV to 1.2 eV and 1.0 eV, respectively. researchgate.net This reduction is attributed to the introduction of acceptor states near the valence band, leading to a red shift in the absorption edge. researchgate.net Such modifications suggest that doped NiO materials could be suitable for optoelectronics and solar energy applications. researchgate.net

Furthermore, theoretical models have been combined with experimental data to explain complex optical phenomena. Hybrid DFT calculations have shown that strong electron-phonon interactions in doped NiO can lead to a significant blue shift (0.6-1 eV) of electronic transitions from the valence band maximum to defect states. researchgate.net This interaction essentially creates a defect band, leading to strong light absorption for photon energies around 1 eV, even at moderate doping levels. researchgate.net These computational results are consistent with experimental data on defect-related light emission in NiO. researchgate.net

Table 1: Theoretical and Experimental Optical Properties of this compound

Property Method Value (eV) Reference
Calculated Bandgap (Pure NiO) DFT+U 3.07 researchgate.net
Calculated Bandgap (6.25% Cu-doped) DFT+U 1.2 researchgate.net
Calculated Bandgap (12.5% Cu-doped) DFT+U 1.0 researchgate.net
Experimental Bandgap DC reactive magnetron sputtering 3.82 nih.gov
Experimental Bandgap Spectroscopic ellipsometry 3.954 acs.org
Defect-related Absorption Hybrid DFT ~1.0 researchgate.net

| Internal d-d Transitions | Absorption Spectroscopy | 1.2, 1.3, 1.8, 2.6, 2.9, 3.2, 3.4, 3.7 | acs.org |

Computational Exploration of Size-Dependent Magnetic Ordering in this compound Nanostructures

While bulk this compound is a well-known antiferromagnetic (AFM) material, its magnetic properties are significantly altered at the nanoscale. Computational studies have been crucial in exploring how factors like finite size, surface effects, and particle geometry influence the magnetic ordering in NiO nanostructures. nih.govmdpi.comoup.com

A key finding from computational models is that finite size effects can induce a net magnetic moment in otherwise perfectly compensated antiferromagnetic nanoparticles. nih.govoup.com Theoretical investigations show that the magnetic moment in NiO nanoparticles has a nonmonotonic and oscillatory dependence on the particle size (R), with the amplitude of these fluctuations varying linearly with R. nih.govmdpi.comoup.com This phenomenon arises from uncompensated spins on the surface of the nanoparticle.

The geometry and surface characteristics of the nanostructures are also computationally predicted to play a significant role. Models of oblate spheroid-shaped NiO particles show an increase in the net magnetic moment as the oblateness increases. nih.govoup.com However, calculations based on a perfect bulk AFM structure often yield magnetic moment values that are much smaller than those observed experimentally. mdpi.comoup.com This discrepancy suggests that the bulk antiferromagnetic structure may not be maintained near the nanoparticle's surface. oup.com

To bridge this gap, computational models incorporate surface roughness. Two approaches are common: modeling an ordered surface where spins within a roughness shell are aligned by an internal field, or a disordered surface with randomly oriented spins. nih.govoup.com Variational approaches have found that incorporating an ordered surface roughness shell into the model yields net magnetic moment values that are much closer to experimental observations for various particle sizes. nih.govoup.com These models also predict that the core interaction strength is modified, indicating a multi-sublattice ordering specific to nanoparticles. nih.govoup.com Studies on the Néel temperature (Tₙ), the temperature at which AFM order is lost, show a progressive decrease with smaller nanoparticle diameters, which is attributed to weakened exchange interactions from reduced coordination and bond relaxation at the surface. acs.org

| Surface Effects | Reduced coordination and bond relaxation at the surface weaken exchange interactions. | Leads to a decrease in the Néel temperature (Tₙ) for smaller nanoparticles. | acs.org |

Spin-Polarized Transport Modeling in this compound Systems

This compound, being an antiferromagnetic insulator, is a material of significant interest for spintronics, where it can act as a medium for transmitting spin currents without accompanying charge currents. mdpi.com Computational and theoretical modeling is essential for understanding the mechanisms governing this spin transport.

Spin transport through NiO is often studied in heterostructures, such as Ferromagnet/NiO/Normal Metal trilayers. researchgate.net In these systems, a spin current generated in the ferromagnet propagates through the insulating NiO layer and is detected in the normal metal via the inverse spin Hall effect. researchgate.net Theoretical models describe this transport in terms of a spin diffusion-mediated mechanism. arxiv.org

A key parameter derived from these models is the spin diffusion length (λ_sd), which characterizes the average distance a spin current can travel through NiO before losing its polarization. Modeling of experimental data for fully epitaxial NiO(001) thin films yielded a temperature-averaged spin-diffusion length of approximately 1.6 ± 0.2 nm. researchgate.net Computational studies also predict that the efficiency of spin transport is highly dependent on the crystallographic orientation of the NiO film. arxiv.org This is because the injected spin polarization must be parallel or antiparallel to the Néel vector of the antiferromagnet to be carried efficiently by magnons (quantized spin waves). arxiv.org In bulk NiO, the spins are aligned along the ⟨111⟩ directions, suggesting that (111)-oriented films would exhibit enhanced spin current conduction. arxiv.org

The spin current transmissivity of NiO is also influenced by magnetic fluctuations, which are dependent on temperature. mdpi.com Theoretical considerations suggest these fluctuations are maximal near the Néel temperature, leading to a peak in spin transmissivity, which then decreases at lower temperatures. mdpi.com Furthermore, first-principles calculations are used to analyze the spin-resolved conductance and magnetoresistance in proposed heterojunctions, providing a basis for designing new spintronic devices. semanticscholar.org

Gas Sensing Mechanism Simulations for this compound

Adsorption and Desorption Dynamics of Gas Molecules on this compound Surfaces

Computational simulations, primarily using Density Functional Theory (DFT), have provided a molecular-level understanding of the adsorption and desorption dynamics that underpin the gas sensing capabilities of this compound. These studies model the interaction between various gas molecules and the NiO surface, typically the (100) surface, to determine adsorption energies, stable adsorption sites, and charge transfer mechanisms.

DFT calculations have been employed to explore the adsorption of gases such as nitrogen dioxide (NO₂), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃) on the NiO (100) surface. nih.gov The adsorption energy (E_ad), a key indicator of interaction strength, is calculated for different surface coverages. For NO₂, simulations suggest that the interaction with the NiO surface becomes stronger as the coverage increases. nih.gov In contrast, for H₂S, the interaction weakens at higher coverages, and at a full monolayer, the molecules are repelled from the surface. nih.gov For NH₃, the adsorption energy is found to increase with rising surface coverage. nih.gov

The specific adsorption site on the NiO surface is also a critical factor. For carbon monoxide (CO) on various NiO crystal surfaces, DFT calculations show that the most stable adsorption sites are the valley sites on Ni (111) and Ni (100) surfaces, while the short bridge site is preferred on the Ni (110) surface. mdpi.com The charge transfer between the adsorbed gas molecule and the NiO surface is a fundamental aspect of the sensing mechanism. Bader charge analysis and isosurface charge distribution plots are used to illustrate this electron exchange. nih.gov For instance, upon adsorption, molecules can either donate electrons to or accept electrons from the p-type NiO surface, leading to a change in the concentration of charge carriers (holes).

Table 3: Calculated Adsorption Properties of Various Gases on NiO Surfaces from DFT Studies

Gas Molecule NiO Surface Key Finding Reference
NO₂ (100) Interaction strength and adsorption energy increase with surface coverage. nih.gov
H₂S (100) Band gap decreases up to 0.5 ML coverage; molecules are repelled at 1 ML. nih.gov
NH₃ (100) Adsorption energy increases with surface coverage. nih.gov
CO (100) The valley site is the most stable adsorption site. mdpi.com

| CO | (110) | The short bridge site is the most stable adsorption site. | mdpi.com |

Electronic Band Structure Modifications of this compound under Gas Exposure

The mechanism of gas sensing in semiconductor materials like NiO is fundamentally tied to the changes in their electronic properties upon gas adsorption. Computational simulations are vital for predicting how the electronic band structure of NiO is modified when exposed to different gas molecules.

DFT calculations show that the adsorption of gas molecules creates new electronic states and can alter the band gap of the NiO material. nih.gov When NO₂ is adsorbed on the NiO (100) surface, the interaction contributes to the formation of extra peaks within the band gap, and this effect becomes more pronounced as the surface coverage increases. nih.gov For H₂S adsorption, the band gap of the system is predicted to decrease as coverage increases up to half a monolayer (0.5 ML). nih.gov In the case of NH₃ adsorption, the change in the band gap is found to be directly related to the adsorption energy. nih.gov

These modifications to the electronic structure are a direct result of charge transfer between the gas molecules and the NiO surface. For a p-type semiconductor like NiO, where holes are the majority charge carriers, this charge transfer alters the hole concentration near the surface, which in turn changes the material's electrical resistance—the principle upon which the sensor operates. mdpi.com

Simulations also calculate the change in the work function of the NiO surface upon gas adsorption, which is another important parameter for certain types of sensors. The work function of the NiO surface is predicted to exhibit different behaviors depending on the adsorbed gas. For NO₂ adsorption, it shows a hill-shaped behavior with increasing coverage, while for H₂S, it displays a valley-shaped behavior. nih.gov For NH₃, the work function is predicted to decrease as the coverage increases. nih.gov These theoretical predictions provide a foundational understanding of how NiO-based sensors can differentiate between various gases.

Advanced Applications and Functionalization of Nickel Ii Oxide

Environmental Remediation Applications of Nickel(II) Oxide

This compound is being explored for its potential in addressing environmental pollution challenges, primarily through adsorption and catalytic processes.

Adsorptive Removal of Pollutants using this compound Materials

This compound, particularly in nanostructured forms or composites, has demonstrated significant capacity for adsorbing various pollutants from aqueous solutions. Studies have focused on its effectiveness in removing heavy metal ions and organic dyes.

Heavy Metal Adsorption: NiO nanostructures synthesized via solution combustion techniques have shown efficacy in adsorbing lead (Pb(II)) and copper (Cu(II)) ions from water. The optimal pH for Pb(II) adsorption was found to be 9.0, and for Cu(II), it was 7.0, with an optimal contact time of 30 minutes for both pnrsolution.org. NiO/ZSM-5 composites have exhibited maximum adsorption capacities of 277.78 mg/g for Pb(II) and 64.52 mg/g for Hg(II) based on Langmuir isotherm analysis jwent.netjwent.net. Furthermore, Fe₃O₄/NiO nanocomposites have shown a Pb(II) removal efficiency of 96.65% within 80 minutes at pH 8 acs.org.

Organic Dye Adsorption: NiO-modified silica (B1680970) gel has shown an increased sorption capacity for cationic dyes like methylene (B1212753) blue (MB), with a maximum sorption value of 21 mg/g for a NiO to SiO₂ mass ratio of 0.5:1 uran.uauran.ua. NiO-based nanocomposites, such as NiO/carboxymethyl cellulose (B213188) (NiO-CMC), have demonstrated adsorption capacities for MB reaching 16.52 mg/g at an initial concentration of 15 mg/L, with equilibrium achieved around 4 hours irispublishers.com. NiO-modified montmorillonite (B579905) (NiO-Mt) composites have also shown significant MB adsorption, with a maximum capacity of 99.9 mg/g in 10 minutes niscpr.res.in.

Table 1: Adsorption Capacities of this compound Materials for Pollutants

PollutantAdsorbent MaterialMax Adsorption Capacity (mg/g)Conditions (pH, Time)Reference
Pb(II)NiO nanostructure277.78 (Langmuir)pH 9.0, 30 min pnrsolution.orgjwent.net
Hg(II)NiO/ZSM-564.52 (Langmuir)pH 8.0 jwent.netjwent.net
Pb(II)Fe₃O₄/NiO nanocomposite96.65pH 8.0, 80 min acs.org
Methylene BlueNiO-modified silica gel21 uran.uauran.ua
Methylene BlueNiO-CMC nanocomposite16.52pH 2, 4 hours irispublishers.com
Methylene BlueNiO-Mt composite99.9pH 5.8, 10 min niscpr.res.in

Role of this compound in Environmental Detoxification Beyond Photocatalysis

While NiO shows photocatalytic potential, its role in environmental detoxification extends to catalytic oxidation and electrochemical processes.

Catalytic Oxidation and Reduction: NiO-based composites are investigated for the catalytic oxidation of organic pollutants. For instance, Ni-Mn binary oxides on 3D porous substrates have achieved 100% removal of phenol (B47542) and an 80% reduction in chemical oxygen demand (COD) nanoge.org. Copper-doped NiO (Cu-NiO) has been explored for the electro-oxidation of methanol (B129727), with NiO-CuO thin films showing a current density of 12.2 mA·cm⁻² mdpi.com. NiO nanoparticles have also been used in electrochemical oxidation of ammonia (B1221849), achieving up to 92.9% removal, with NiO-TiO₂ composites showing 96.4% removal researchgate.net.

Electrochemical Sensing: NiO nanoparticles modified carbon paste electrodes (NiO/MCPE) have demonstrated electrochemical sensing capabilities for pollutants like hydroquinone (B1673460) (HQ) and catechol (CC). The detection limit for HQ was established at 0.716 µM tandfonline.com. NiO-decorated carbon nanotube buckypapers have been developed for glucose detection, exhibiting high sensitivity acs.org. Furthermore, NiO/carbon nanotube (NiO/CNT) nanocomposites have been used for the sensitive electrochemical detection of alfuzosin, with a low detection limit of 0.0696 µM jecst.orgjecst.org.

Doping and Functionalization Strategies for Enhanced this compound Performance

Strategies such as doping with other metals, forming heterostructures, and surface functionalization with nanoparticles are employed to improve NiO's properties for various applications.

Metal Doping (e.g., Lithium, Copper, Lutetium, Chromium, Tungsten) Effects on this compound Properties

Doping NiO with various metal ions can significantly alter its electronic, structural, and catalytic properties.

Tungsten (W) Doping: Tungsten doping in NiO nanocrystals has been investigated for electrochromic applications, regulating crystal size and improving transmittance and cycling stability rsc.orgrsc.org. Ni-doping in tungsten oxide (WO₃) thin films, specifically at 3 wt%, has shown excellent electrochromic performance with high optical modulation (81.90%) and reversibility (99.4%) mdpi.com. Studies on lithium-ion battery cathodes have shown that tungsten doping in LiNiO₂ stabilizes the crystal structure and enhances electronic conductivity aip.org.

Copper (Cu) Doping: Copper doping in NiO has been explored for electrocatalysis. Cu-doped NiO thin films have shown enhanced catalytic activity for methanol oxidation, with increased current density and reduced onset potential rsc.org. Copper-doped NiO supported on carbon black (Cuₓ-NiOSC) exhibits improved oxygen reduction/evolution electrocatalysis, with Cu₀.₂-NiOSC showing the best ORR activity and a low overpotential for OER surrey.ac.uk. In dye degradation, 2Cu-NiO showed higher phenol degradation efficiency (75.2%) compared to undoped NiO ump.edu.my. Cu-doping in NiO-based photocathodes has also shown enhanced photocurrents for solar water splitting acs.org.

Chromium (Cr) Doping: Chromium incorporation into NiO films has been studied for methanol electro-oxidation, with Ni₀.₉₅Cr₀.₀₅O₂₊δ thin films showing a current density of 6.5 mA·cm⁻² mdpi.com.

Cobalt (Co) Doping: Highly porous Co-doped NiO nanorods synthesized via hydrothermal methods show enhanced electrocatalytic activity for the oxygen evolution reaction (OER), with 5% Co-NiO exhibiting significantly improved performance due to increased active sites and porosity royalsocietypublishing.org.

Lithium (Li) Doping: Tungsten doping in lithium nickel oxide (WLNO) for Li-ion batteries improves energy density and stability, with W doping enhancing electronic conductivity aip.org.

Table 2: Effects of Metal Doping on this compound Properties

DopantNiO Property AffectedEnhanced Performance AspectApplication AreaReference
Tungsten (W)Crystal size, transmittance, cycling stabilityImproved electrochromic performanceElectrochromic devices rsc.orgrsc.org
Tungsten (W)Crystal structure stability, electronic conductivityEnhanced Li-ion battery performanceBatteries aip.org
Copper (Cu)Catalytic activity, photocurrentEnhanced methanol oxidation, solar water splittingElectrocatalysis, Solar Energy rsc.orgsurrey.ac.ukacs.org
Copper (Cu)Phenol degradation efficiencyImproved photocatalytic activityPhotocatalysis ump.edu.my
Chromium (Cr)Current densityEnhanced methanol electro-oxidationElectrocatalysis mdpi.com
Cobalt (Co)Surface area, porosity, active sitesEnhanced OER electrocatalytic activityElectrocatalysis royalsocietypublishing.org
Lithium (Li)Electronic conductivity, stabilityImproved Li-ion battery performanceBatteries aip.org

Heterostructure Engineering of this compound with Other Metal Oxides or Carbonaceous Materials

Creating heterostructures by combining NiO with other materials can lead to synergistic effects that boost performance.

NiO with Metal Oxides: NiO-TiO₂ heterostructures have shown enhanced photocatalytic activity for hydrogen production compared to pristine TiO₂ or NiO researchgate.netresearchgate.netmdpi.comencyclopedia.pub. These p-n heterojunctions facilitate better charge separation. ZnO-NiO heterostructures have also been investigated for photocatalytic degradation of pollutants mdpi.comacs.orgacs.orgnih.gov. For instance, ZnO/Eu₂O₃/NiO ternary heterostructures exhibited excellent photocatalytic degradation of methylene blue, achieving 97% removal within 150 minutes under sunlight acs.orgnih.gov.

NiO with Carbonaceous Materials: NiO nanoparticles decorated on carbon nanotubes (CNTs) form composites with enhanced electrochemical properties, useful for sensors and catalysis acs.orgjecst.orgjecst.orgmdpi.comd-nb.info. NiO/CNT nanocomposites have shown improved electron transfer rates and higher surface areas, leading to enhanced electrochemical detection of various analytes jecst.orgjecst.org. Reduced graphene oxide (rGO)-NiO nanocomposites have demonstrated efficient removal of dyes and reduction of nitroaromatic compounds nih.gov. NiO/CeO₂/GO nanocomposites have shown 93.22% removal of methylene blue under visible light sebhau.edu.ly.

Surface Functionalization of this compound with Metallic Nanoparticles

Functionalizing NiO surfaces with metallic nanoparticles can introduce new catalytic sites and improve charge transfer properties.

Noble Metal Nanoparticles: While specific research on NiO functionalized with Au, Pt, or Ag nanoparticles for environmental applications was not directly detailed in the provided snippets, the general principle of using metal nanoparticles on oxide supports for catalysis and sensing is well-established. For example, NiO-modified carbon nanotubes have shown enhanced performance in sensing and electrocatalysis acs.orgjecst.orgjecst.orgmdpi.comd-nb.info. The synergistic effects between NiO and CNTs contribute to improved conductivity and active sites jecst.orgmdpi.com.

List of Compounds Mentioned:

this compound (NiO)

Titanium dioxide (TiO₂)

Zinc oxide (ZnO)

Graphene oxide (GO)

Reduced graphene oxide (rGO)

Carbon nanotubes (CNTs)

Lithium nickel oxide (LiNiO₂)

Copper oxide (CuO)

Chromium oxide (Cr₂O₃)

Tungsten oxide (WO₃)

Nickel tungstate (B81510) (NiWO₄)

Cerium dioxide (CeO₂)

Europium(III) oxide (Eu₂O₃)

Iron(III) oxide (Fe₃O₄)

Methylene Blue (MB)

Phenol

Methanol

Ammonia

Hydroquinone (HQ)

Catechol (CC)

Alfuzosin hydrochloride (AFZ)

Hydrogen peroxide (H₂O₂)

Alizarin Red S (ARS)

Indigo dye

Nitroaromatic compounds

Rhodamine B (RhB)

Ortho-nitrophenol (ONP)

Urea

Lead ions (Pb²⁺)

Copper ions (Cu²⁺)

Mercury ions (Hg²⁺)

Nickel(II) chloride (NiCl₂ · 6H₂O)

Oxalic acid (H₂C₂O₄ · H₂O)

Sodium carbonate (Na₂CO₃)

Hydrochloric acid (HCl)

Sodium chloride (NaCl)

Sulfuric acid (H₂SO₄)

Sodium hydroxide (B78521) (NaOH)

Potassium chloride (KCl)

Polyethyleneimine (PEI)

Lithium (Li)

Copper (Cu)

Chromium (Cr)

Tungsten (W)

Cobalt (Co)

Lutetium (Lu)

Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

Nickel(II) complex ([Ni(bipy)₃]Cl₂·5H₂O)

ZSM-5 (Zeolite Socony Mobil-5)

Nickel-manganese oxides

Future Directions and Emerging Research Areas for Nickel Ii Oxide

Integration of Machine Learning and Artificial Intelligence in Nickel(II) Oxide Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, and NiO research is no exception. These powerful computational tools are accelerating the discovery and design of novel NiO-based materials with tailored properties. By analyzing vast datasets from experiments and simulations, AI algorithms can identify complex relationships between synthesis parameters, material structure, and performance, a task that is often intractable with traditional trial-and-error approaches. azom.comarxiv.orgresearchgate.net

Researchers are employing ML models to predict a wide array of properties for NiO and its composites, including electronic structure, catalytic activity, and energy storage capacity. aimodels.fyinih.gov For instance, AI has been utilized to screen vast compositional spaces to identify promising multicomponent metal oxide electrocatalysts, including those containing nickel, for reactions like the oxygen reduction reaction (ORR). tohoku.ac.jp One study successfully used the XGBoost machine learning method to build a predictive model that identified new catalyst compositions without the need for exhaustive experimental work. tohoku.ac.jp This data-driven approach significantly reduces the time and resources required for materials development. arxiv.orgnickelinstitute.org

Table 1: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Objective Potential Impact
Catalyst Design XGBoost, Artificial Neural Networks (ANN) Predict and optimize catalyst compositions for reactions like ORR and CO₂ methanation. tohoku.ac.jpgeneonline.com Accelerated discovery of high-performance, cost-effective catalysts for sustainable energy technologies. geneonline.com
Property Prediction Gaussian Approximation Potential (GAP) Predict thermodynamic and structural properties of NiO nanoclusters. nih.gov Enable the design of nanomaterials with specific and controlled properties for various applications.
Process Optimization Deep Learning Identify optimal synthesis parameters and manufacturing processes for desired material characteristics. aimodels.fyinickelinstitute.org Improved efficiency and scalability of NiO production with enhanced quality control.

Advanced In-Situ Characterization Techniques for Dynamic this compound Processes

Understanding the dynamic structural and chemical transformations of NiO during its operation in devices like batteries, catalysts, and sensors is crucial for optimizing its performance and stability. Advanced in-situ and operando characterization techniques, which allow for real-time analysis under actual operating conditions, are providing unprecedented insights into these processes.

Operando UV-visible reflectance spectroscopy, for instance, has been employed to investigate the relationship between the phase changes in NiO during the oxygen evolution reaction (OER) and its electrochromic properties. researchgate.net This technique allows researchers to track the formation and conversion of different nickel oxyhydroxide phases (e.g., β-NiOOH and γ-NiOOH), which are believed to be the active catalytic species. researchgate.netarxiv.org Similarly, operando Raman spectroscopy, guided by Density Functional Theory (DFT) calculations, helps to identify the vibrational fingerprints of various Ni-based phases present during electrochemical reactions, offering a detailed picture of the catalyst's evolving state. arxiv.org

In the context of energy storage, techniques like in-situ X-ray diffraction (XRD) are used to monitor the crystallographic changes in NiO electrodes during lithiation and delithiation cycles in lithium-ion batteries. mdpi.comresearchgate.net These studies help to elucidate the conversion reaction mechanisms, which involve the reduction of NiO to metallic nickel and the subsequent re-oxidation. cornell.eduelectrochemsci.org Electrochemical impedance spectroscopy (EIS) is another powerful tool used to probe the interfaces and charge transfer kinetics within the electrode during operation. rsc.org By combining these advanced characterization methods, researchers can build a comprehensive understanding of the structure-property-performance relationships that govern the functionality of NiO in various applications.

Development of Multifunctional this compound Composites

To overcome the intrinsic limitations of pure NiO, such as its relatively low electrical conductivity, researchers are increasingly focusing on the development of multifunctional composites. By combining NiO with other materials, it is possible to create hybrid systems with synergistic properties that surpass those of the individual components.

A significant area of research involves the creation of NiO-carbon nanocomposites. Materials like graphene and carbon nanotubes (CNTs) are excellent conductive additives that can improve charge transport within NiO-based electrodes for batteries and supercapacitors. researchgate.netnih.govmdpi.com The uniform distribution of NiO nanoparticles on a graphene surface not only enhances electrical conductivity but also provides a large surface area for electrochemical reactions and can buffer the volume changes that occur during charge-discharge cycles. researchgate.netmdpi.com These composites have demonstrated superior performance in terms of specific capacity, rate capability, and cycling stability. mdpi.com

Beyond energy storage, NiO composites are being explored for a wide range of other applications. For example, NiO-functionalized CNTs are being investigated as promising materials for gas sensors, with theoretical studies showing their potential for detecting gases like acetone (B3395972) and carbon dioxide. mdpi.com Flowerlike Ni-NiO composite microstructures have shown good electrochemical responses and catalytic activity for the oxidation of methanol (B129727) and the chemical reduction of 4-nitrophenol. rsc.org Furthermore, the green synthesis of NiO nanoparticles and their incorporation into composites is being explored for multifunctional applications in photocatalysis and electrochemical sensing. worldscientific.comresearchgate.net The ability to combine the unique properties of NiO with those of other materials opens up a vast design space for creating advanced, multifunctional composites tailored for specific applications.

Table 2: Performance Enhancement in NiO Composites

Composite Material Application Key Enhancement Research Finding
NiO/Graphene Supercapacitors Increased electrochemical capacitance and cycling stability. A NiO/graphene nanocomposite exhibited a capacitance of 825 F g⁻¹ and retained 89% of its initial value after 1000 cycles. researchgate.net
NiO/Carbon Li-ion Batteries Improved specific capacity and cycle stability compared to pure NiO. A NiO-C composite showed a specific capacity of 430 mAh g⁻¹ after 40 cycles, more than double that of pure NiO (200 mAh g⁻¹). mdpi.com
NiO/CNT Gas Sensing Enhanced sensitivity to gases like acetone and carbon dioxide. Theoretical studies show significant changes in electronic properties upon gas adsorption, indicating high sensing potential. mdpi.com

Exploration of Novel Quantum Phenomena in Low-Dimensional this compound Systems

As the dimensions of materials shrink to the nanoscale, quantum mechanical effects become increasingly prominent, leading to novel properties that are not observed in their bulk counterparts. researchgate.netnsf.gov Research into low-dimensional NiO systems, such as ultrathin films and nanoparticles, is uncovering fascinating quantum phenomena that could be harnessed for next-generation electronic and spintronic devices.

One of the most studied quantum effects in NiO nanostructures is quantum confinement. nih.govmdpi.comresearchgate.net When the size of NiO crystals is reduced to a few nanometers, comparable to the Bohr radius of its excitons, the energy band gap widens. nih.govmdpi.com This results in a "blue shift" in the optical absorption spectrum, meaning the material absorbs light at shorter wavelengths. nih.govresearchgate.net Studies on ultrathin NiO films have experimentally verified this blue shift, with the band gap increasing as the film thickness decreases. nih.govmdpi.com This ability to tune the band gap by controlling the particle or film size is highly desirable for optoelectronic applications, such as UV detectors. nih.gov

Beyond optoelectronics, the antiferromagnetic nature of NiO makes it a compelling material for spintronics. acs.orgmetoree.com Researchers are exploring spin transport phenomena in heterostructures involving thin films of NiO. These studies investigate how spin currents can be transmitted through the insulating antiferromagnetic NiO layer, which could lead to the development of novel spintronic devices that are more energy-efficient than conventional electronics. acs.org The exploration of these quantum effects in low-dimensional NiO systems is still in its early stages but holds significant promise for future technological breakthroughs.

Scalable and Sustainable Manufacturing of High-Performance this compound Materials

The transition of promising laboratory-scale results to commercially viable technologies hinges on the development of scalable and sustainable manufacturing processes. While traditional methods for synthesizing NiO, such as the pyrolysis of nickel(II) compounds, are well-established, there is a growing emphasis on "green" synthesis routes that are more environmentally friendly and cost-effective. wikipedia.orgresearchgate.net

Green synthesis approaches utilize natural precursors, such as plant extracts or microorganisms, to act as reducing and stabilizing agents. pjoes.comnih.gov These methods often require milder reaction conditions, reducing energy consumption and avoiding the use of hazardous chemicals. worldscientific.comresearchgate.net For example, NiO nanoparticles have been successfully synthesized using extracts from Prunus dulcis (almond) shells and Clitoria ternatea. pjoes.commdpi.com These biosynthesized nanoparticles have shown potential for applications in photocatalysis and wastewater treatment. nih.govmdpi.com

In addition to sustainability, scalability is a critical factor. Methods like hydrolytic precipitation and co-precipitation offer simple, cost-effective, and scalable routes for producing NiO with controlled morphology and crystallite size. researchgate.netmdpi.comsemanticscholar.org However, scaling up production while maintaining precise control over the material's properties remains a challenge. Future research will likely focus on optimizing these green and scalable synthesis methods to produce high-performance NiO materials consistently and economically. The development of such manufacturing processes is crucial for realizing the full potential of NiO in large-scale applications, from energy storage systems to industrial catalysis and electrochromic windows. futuremarketinsights.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity Nickel(II) oxide (NiO) in laboratory settings?

  • Methodology :

  • Pyrolysis : Heating nickel salts (e.g., Ni(OH)₂, Ni(NO₃)₂) at 400–1000°C under inert atmospheres to prevent contamination. Green NiO (stoichiometric) forms at 1000°C with water vapor .

  • Sol-Gel : Using nickel alkoxide precursors (e.g., Ni(OR)₂) in anhydrous solvents (e.g., toluene) under Schlenk-line conditions. Requires FTIR and TGA to confirm ligand removal and purity .

  • Hydrothermal Synthesis : Reacting nickel salts with alkaline solutions (e.g., NaOH) at 150–200°C in autoclaves. Produces nanoparticles with controlled crystallinity .

    • Key Data :
MethodPurity (%)Crystallite Size (nm)Color
Pyrolysis>99.550–100Green/Black
Sol-Gel98–9910–30Black
Hydrothermal95–985–20Green

Q. Which characterization techniques are critical for verifying NiO’s structural and thermal properties?

  • Methodology :

  • XRD : Confirms rock-salt cubic structure (JCPDS 47-1049). Peak broadening indicates nanocrystallinity (Scherrer equation) .
  • TGA : Quantifies thermal stability. NiO exhibits <1% mass loss up to 500°C in argon, confirming minimal residual carbon .
  • FTIR : Detects adsorbed hydroxyl groups (~3450 cm⁻¹) and Ni-O vibrations (~430 cm⁻¹) .
  • EDS : Validates stoichiometry (Ni:O ≈ 1:1) and detects impurities (e.g., Al, Si) .

Q. How does pH influence the adsorption efficiency of Ni(II) ions using oxide-based adsorbents?

  • Methodology :

  • Batch Adsorption : Conduct experiments at pH 3–11 using MgO-SiO₂ adsorbents. Measure residual Ni(II) via atomic absorption spectroscopy (AAS).
  • Results :
  • Optimal pH : 11 (≥95% adsorption).
  • Mechanism : At high pH, MgO-SiO₂ surface becomes negatively charged, enhancing Ni²⁺ electrostatic attraction .
  • Data :
pHAdsorption Efficiency (%)Surface Charge (mV)
320+5.2
765-12.1
1198-28.7

Advanced Research Questions

Q. How do discrepancies in XRD patterns of NiO synthesized via different precursors affect material characterization?

  • Analysis :

  • Precursor Dependency : NiO from nitrate precursors shows sharper XRD peaks (larger crystallites) vs. alkoxide-derived NiO (broad peaks, nanocrystalline). Contradictions arise from varying decomposition kinetics .
  • Non-Stoichiometry : Black NiO (Ni-deficient) exhibits lattice parameter deviations (4.17 Å vs. 4.19 Å for green NiO), detectable via Rietveld refinement .

Q. What computational methods resolve contradictions in NiO’s electronic structure and catalytic activity?

  • Methodology :

  • DFT Calculations : Predict bandgap (3.6–4.0 eV) and oxygen vacancy formation energy (1.2–1.8 eV). Validate via UV-Vis (direct bandgap ~3.7 eV) .
  • TD-DFT : Correlates experimental absorption spectra (e.g., 450 nm charge-transfer transitions) with electronic excitations .
    • Contradictions :
  • Catalytic Activity : NiO’s redox activity varies with defect density. Surface Ni³⁺ sites (XPS-confirmed) enhance CO oxidation but reduce H₂ adsorption .

Q. How can response surface methodology (RSM) optimize NiO nanocomposites for catalytic applications?

  • Methodology :

  • Central Composite Design : Vary parameters (temperature, precursor ratio, reaction time). Analyze via ANOVA to maximize surface area and Ni²⁺ active sites .
  • Case Study : Fe₃O₄/NiO nanocomposites for hydrothermal liquefaction. Optimal conditions: 250°C, 1:1 Fe:Ni ratio, 2 hr (yield: 92%) .
    • Data :
FactorOptimal RangeEffect on Catalytic Yield (%)
Temperature200–300°C+35%
NiO Loading10–20 wt%+28%
Reaction Time1–3 hr+15%

Q. What novel applications exploit NiO’s emergent properties (e.g., superconductivity)?

  • Research Frontiers :

  • Superconductivity : NiO-based thin films doped with Li show superconducting transitions at 15 K. Confirmed via SQUID magnetometry .
  • Electrochromic Devices : NiO/WO₃ bilayers achieve 60% optical modulation (cyclic voltammetry) .
    • Challenges :
  • Stability : NiO’s non-stoichiometry causes hysteresis in superconducting loops. Requires epitaxial growth on MgO substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.